7-Methyluric acid - 612-37-3

7-Methyluric acid

Catalog Number: EVT-374016
CAS Number: 612-37-3
Molecular Formula: C6H6N4O3
Molecular Weight: 182.14 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

7-Methyluric acid is a methylated purine derivative, often found as a minor component in uric acid stones. [, ] It is an endogenous metabolite of caffeine and theobromine, both of which are commonly consumed methylxanthines found in beverages like coffee, tea, and chocolate. [, , , , , , ] 7-Methyluric acid is primarily formed through the hepatic metabolism of theobromine and caffeine, with xanthine oxidase playing a key role in its formation from 7-methylxanthine. [, ]

Synthesis Analysis
  • Nucleophilic Substitution and Cyclization: This approach utilizes 6-amino-1-benzyl-5-bromouracil as the starting material. [] Nucleophilic substitution with methylamine yields 6-amino-1-benzyl-5-(methylamino)uracil. Subsequent modifications and cyclization reactions lead to the formation of 7-methyluric acid or its derivatives. This method allows for the introduction of different substituents at the 1 and 3 positions of the purine ring.
  • Biotransformation: Studies have demonstrated the in vivo and in vitro biotransformation of theobromine to 7-methyluric acid in rats. [] This metabolic pathway involves cytochrome P-450 monooxygenases, specifically a 3-methylcholanthrene-inducible isozyme, which plays a significant role in the formation of 7-methyluric acid.
Applications
  • Biomarker for Diabetic Nephropathy: Studies have identified 7-methyluric acid as a potential urinary metabolite biomarker for diabetic nephropathy, particularly in type 2 diabetes patients. [] Elevated levels of 7-methyluric acid in urine may indicate early-stage kidney damage associated with diabetes.
  • Marker of Abnormal Purine Metabolism: The presence of 7-methyluric acid in urinary calculi, along with other methylated purines, has been suggested as a potential marker for abnormal purine metabolism. [] This finding highlights the importance of analyzing the composition of urinary stones to diagnose underlying metabolic disorders.
  • Understanding Methylxanthine Metabolism: Analysis of 7-methyluric acid and other metabolites in biological fluids like urine and plasma helps researchers understand the metabolic pathways of commonly consumed methylxanthines like caffeine and theobromine. [, , , , ] This information is crucial for evaluating the potential health effects of these compounds.
Future Directions
  • Investigating the Role of Methylxanthines in Urolithiasis: The presence of 7-methyluric acid and other methylxanthine metabolites in urinary stones warrants further investigation into the role of dietary methylxanthines in the development of urolithiasis. [] This knowledge could lead to dietary recommendations for individuals at risk of developing kidney stones.
  • Developing Analytical Methods for Quantification: Continued development of sensitive and specific analytical methods for quantifying 7-methyluric acid in various biological matrices is crucial for advancing research in this field. [] This includes exploring techniques like mass spectrometry and developing standardized protocols for sample preparation and analysis.

1-Methyluric acid

Compound Description: 1-Methyluric acid is a metabolite of caffeine and theobromine, primarily produced through N1-demethylation pathways. Studies suggest that 1-Methyluric acid is a significant methylated purine found in urinary stones, often alongside uric acid. [, ]

Relevance: Both 1-Methyluric acid and 7-Methyluric acid are methylated derivatives of uric acid, differing in the position of the methyl group on the purine ring. The presence of both compounds in uric acid stones emphasizes the potential role of methylated purines in the pathogenesis of urolithiasis. [, ]

Reference:

3-Methyluric acid

Compound Description: 3-Methyluric acid is a metabolite formed during the breakdown of caffeine and theobromine. Research indicates its presence in urinary stones, albeit in smaller amounts compared to other methylated purines. [, ] Interestingly, studies have shown that 3-methylxanthine, a precursor to 3-Methyluric acid, does not get metabolized into 3-Methyluric acid in vivo.

Relevance: 3-Methyluric acid, along with 7-Methyluric acid, are methylated uric acid derivatives, differing in the methyl group's position. This structural similarity, combined with their presence in urinary calculi, suggests a potential link in urolithiasis development. [, ]

Reference:

1,3-Dimethyluric acid

Compound Description: 1,3-Dimethyluric acid is a dimethylated uric acid derivative identified as a metabolite of caffeine. Research suggests that it may influence the formation of monosodium urate crystals, although its effect is weaker than that of 7-methylxanthine. Additionally, 1,3-Dimethyluric acid is also found in urinary stones, often in the presence of uric acid. [, ]

Relevance: Structurally, 1,3-Dimethyluric acid shares a core structure with 7-Methyluric acid, with both compounds being methylated derivatives of uric acid. This similarity, alongside their observed presence in urinary stones, suggests a potential interplay between these compounds in urolithiasis. [, , ]

Reference:

1,7-Dimethyluric acid

Compound Description: 1,7-Dimethyluric acid, a product of caffeine metabolism, is found in both plasma and urine. Studies have shown that elderly individuals excrete significantly greater amounts of 1,7-Dimethyluric acid compared to younger individuals.

Relevance: Both 1,7-Dimethyluric acid and 7-Methyluric acid are metabolites of caffeine, highlighting the complex breakdown pathways of this common compound. The differing excretion patterns observed with age suggest potential age-related variations in methylxanthine metabolism.

Reference:

1,3,7-Trimethyluric acid

Compound Description: 1,3,7-Trimethyluric acid is a metabolite of caffeine. It is typically analyzed in biological fluids like blood serum and urine using techniques like reversed-phase high performance liquid chromatography.

Relevance: Both 1,3,7-Trimethyluric acid and 7-Methyluric acid are products of caffeine metabolism, showcasing the multiple demethylation pathways involved in caffeine breakdown.

Reference:

7-Methylxanthine

Compound Description: 7-Methylxanthine, a key intermediate in caffeine metabolism, undergoes further conversion into 7-Methyluric acid via xanthine oxidase. It is detectable in both plasma and urine and serves as a significant metabolite of theobromine as well. [, ]

Relevance: 7-Methylxanthine is the direct precursor to 7-Methyluric acid in the metabolic pathway. This close metabolic relationship highlights the sequential enzymatic reactions involved in the breakdown of methylxanthines like caffeine and theobromine. [, , ]

Reference:

Xanthine

Compound Description: Xanthine is a naturally occurring purine base and a key intermediate in purine degradation. It can be found in various tissues and is a precursor to uric acid in the metabolic pathway.

Relevance: Xanthine is a key precursor in the metabolic pathway leading to uric acid, which is the parent compound of 7-Methyluric acid. This relationship highlights the interconnectedness of purine metabolism and the formation of various related compounds.

Reference:

Hypoxanthine

Compound Description: Hypoxanthine, a naturally occurring purine derivative, is an intermediate in both the synthesis and degradation of purines. It is found in various tissues and plays a role in cellular processes.

Relevance: Hypoxanthine is part of the purine metabolic pathway, ultimately leading to the formation of uric acid, the parent compound of 7-Methyluric acid. This connection emphasizes the broader context of purine metabolism and the generation of various related purine derivatives.

Reference:

2,8-Dihydroxyadenine

Compound Description: 2,8-Dihydroxyadenine is a purine derivative that can lead to the formation of urinary stones, particularly in individuals with a rare genetic disorder called dihydroxyadeninuria.

Relevance: While not directly structurally related to 7-Methyluric acid, 2,8-Dihydroxyadenine is relevant as it highlights the significance of purine derivatives in the context of urolithiasis. Understanding the formation and precipitation of different purine compounds, including 7-Methyluric acid, is crucial in comprehending the development of urinary stones.

Reference:

3-Methylxanthine

Compound Description: 3-Methylxanthine is a metabolite of caffeine and theobromine. It is found in plasma and urine and is a significant product of theobromine metabolism. Interestingly, research suggests that 3-Methylxanthine is not metabolized into 3-methyluric acid in vivo.

Relevance: 3-Methylxanthine is structurally similar to 7-Methylxanthine, both being methylated derivatives of xanthine. This similarity is relevant because 7-Methylxanthine is the direct precursor to 7-Methyluric acid. [, ]

Reference:

3,7-Dimethyluric acid

Compound Description: 3,7-Dimethyluric acid is a significant metabolite of theobromine and is found in both plasma and urine. [, ] Research suggests that its formation is influenced by cytochrome P-450 monooxygenases.

Relevance: Both 3,7-Dimethyluric acid and 7-Methyluric acid are methylated uric acid derivatives, highlighting the diverse range of metabolites produced during the breakdown of methylxanthines like theobromine. [, ]

Properties

CAS Number

612-37-3

Product Name

7-Methyluric acid

IUPAC Name

7-methyl-3,9-dihydropurine-2,6,8-trione

Molecular Formula

C6H6N4O3

Molecular Weight

182.14 g/mol

InChI

InChI=1S/C6H6N4O3/c1-10-2-3(8-6(10)13)7-5(12)9-4(2)11/h1H3,(H3,7,8,9,11,12,13)

InChI Key

YHNNPKUFPWLTOP-UHFFFAOYSA-N

SMILES

CN1C2=C(NC(=O)NC2=O)NC1=O

Synonyms

7,9-Dihydro-7-methyl-1H-purine-2,6,8(3H)-trione; N7-Methyluric Acid;

Canonical SMILES

CN1C2=C(NC(=O)NC2=O)NC1=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.